molecular formula C10H9BrF3NO B14057726 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14057726
M. Wt: 296.08 g/mol
InChI Key: XGDBKYZIXCYOBT-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and a suitable catalyst to achieve the bromination reaction under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NO/c1-5(16)8(11)6-3-2-4-7(9(6)15)10(12,13)14/h2-4,8H,15H2,1H3

InChI Key

XGDBKYZIXCYOBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)N)Br

Origin of Product

United States

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